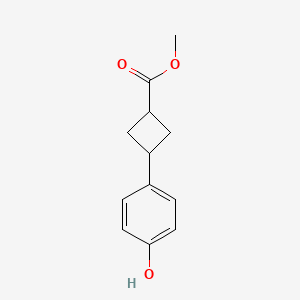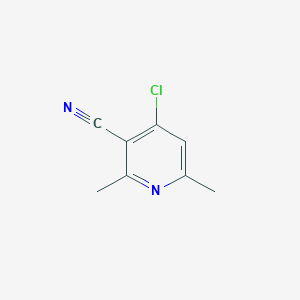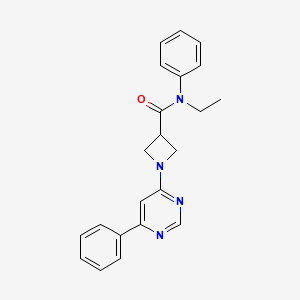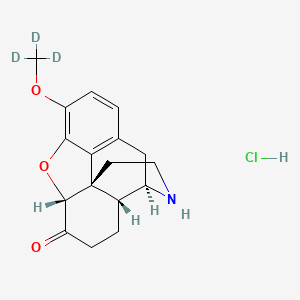![molecular formula C15H18BrNO2 B2518131 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2175978-81-9](/img/structure/B2518131.png)
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to changes in cellular signaling pathways and ultimately result in the desired therapeutic effect.
Biochemical And Physiological Effects
Studies have shown that 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has unique biochemical and physiological effects. This compound has been found to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for specific enzymes and proteins, making it a valuable tool for studying cellular signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.
Future Directions
There are several future directions for the study of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of research is in the development of new therapeutic agents for the treatment of neurological disorders. Additionally, this compound could be used to study the role of specific enzymes and proteins in the body and their potential as drug targets. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
In conclusion, 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a unique chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using specific methods and has been found to have unique biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, it has the potential to be a valuable tool for studying cellular signaling pathways and the development of new therapeutic agents. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesis Methods
The synthesis of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves a multistep process. The first step involves the reaction of benzamide with 1-bromo-2-chloroethane to produce N-(2-chloroethyl)benzamide. This intermediate is then reacted with 7-oxaspiro[3.5]nonan-1-amine to produce the final product, 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. This synthesis method has been optimized to produce high yields of the final product.
Scientific Research Applications
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been used in various scientific research applications. One of the primary areas of research is in the field of neuroscience. This compound has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
2-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLINUZLWACTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Br)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)

![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)


![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)
![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)
![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)
![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)